Boc-(S)-4-amino-2-carboxymethyl-1,3,4,5-

Description

Contextual Significance in Synthetic Organic Chemistry and Chemical Biology

In the realm of synthetic organic chemistry, the strategic use of protecting groups is paramount for the successful construction of complex molecules. The tert-butyloxycarbonyl (Boc) group is a widely employed protecting group for amines due to its stability under various reaction conditions and its facile removal under mild acidic conditions. nih.gov This allows for selective chemical transformations at other sites of a molecule without unintended reactions of the amino group.

The core structure of the compound is a 1,4-benzodiazepine (B1214927), a class of heterocyclic compounds that are considered "privileged scaffolds" in medicinal chemistry. acs.org This designation stems from their ability to bind to a variety of biological targets, leading to a wide range of pharmacological activities. acs.org Consequently, the synthesis of diverse benzodiazepine (B76468) derivatives is a significant focus in the development of new therapeutic agents. acs.orgnih.gov The combination of the Boc-protected amine and the benzodiazepine framework in Boc-(S)-4-amino-2-carboxymethyl-1,3,4,5-tetrahydro-2H-1,4-benzodiazepin-2-one provides a versatile platform for creating novel bioactive molecules.

Importance as a Chiral Building Block in Complex Molecular Architectures

Chirality, or the "handedness" of a molecule, is a fundamental concept in chemical biology and pharmacology, as the physiological effects of a molecule can be highly dependent on its stereochemistry. Chiral building blocks are enantiomerically pure compounds that are used to introduce specific stereocenters into a larger molecule. The "(S)" designation in this compoundtetrahydro-2H-1,4-benzodiazepin-2-one indicates that it is a single enantiomer, making it a valuable tool for asymmetric synthesis.

The use of such chiral building blocks is essential for the creation of stereochemically defined drugs and other biologically active compounds. pnas.org The benzodiazepine ring itself can possess chirality due to its non-planar, boat-shaped conformation. nih.govfigshare.com The presence of a chiral center at the 3-position, as seen in analogs, can influence and stabilize a specific ring conformation, which is a critical factor in its interaction with biological targets. nih.govfigshare.comnih.gov The enantioselective synthesis of benzodiazepine scaffolds is an active area of research, with methods like asymmetric hydrogenation being developed to produce these chiral structures with high enantiomeric excess. acs.org

Overview of Academic Research Areas Involving this compoundtetrahydro-2H-1,4-benzodiazepin-2-one

The unique structural features of this compoundtetrahydro-2H-1,4-benzodiazepin-2-one and its analogs position them as key intermediates in several areas of advanced chemical research.

Pharmaceutical Development: A primary application of this class of compounds is in the synthesis of novel pharmaceuticals. The benzodiazepine core is a well-established pharmacophore, particularly for agents targeting the central nervous system. acs.org Research on chiral 1,4-benzodiazepin-2-ones has shown that the pharmacological activity can differ significantly between enantiomers. nih.gov

Peptidomimetics and Enzyme Inhibitors: Molecules like this compoundtetrahydro-2H-1,4-benzodiazepin-2-one are valuable as peptidomimetics, which are compounds that mimic the structure and function of peptides. A structurally similar compound, (S)-3-tert-butoxycarbonylamino-2-oxo-2,3,4,5-tetrahydro-1,5-benzodiazepine-1-acetic acid methyl ester, has been developed as a dipeptide mimetic for the synthesis of caspase-1 inhibitors, which are relevant in the study of inflammation. nih.gov Another related structure, 4(S)-amino-2-benzazepin-3-one, has been incorporated into renin inhibitors, demonstrating the utility of these scaffolds in designing enzyme inhibitors. nih.gov

Combinatorial Chemistry and Drug Discovery: The amenability of the benzodiazepine scaffold to diversification makes it well-suited for combinatorial chemistry approaches to drug discovery. By systematically modifying different parts of the molecule, large libraries of related compounds can be synthesized and screened for biological activity. For instance, a library of 192 structurally diverse 1,4-benzodiazepine derivatives was constructed from three components: 2-aminobenzophenones, amino acids, and alkylating agents. pnas.org

Structure

3D Structure

Properties

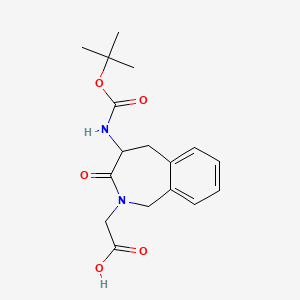

IUPAC Name |

2-[4-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxo-4,5-dihydro-1H-2-benzazepin-2-yl]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2O5/c1-17(2,3)24-16(23)18-13-8-11-6-4-5-7-12(11)9-19(15(13)22)10-14(20)21/h4-7,13H,8-10H2,1-3H3,(H,18,23)(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOYRVPXTPVMTHE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CC2=CC=CC=C2CN(C1=O)CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Boc S 4 Amino 2 Carboxymethyl 1,3,4,5 Derivatives

Stereoselective Synthesis Approaches and Chiral Control

Achieving the desired (S)-configuration at the stereocenter of the tetrahydroisoquinoline ring is paramount. This requires methods that can effectively control the three-dimensional arrangement of atoms during the formation of the chiral center. Key strategies include leveraging naturally occurring chiral molecules, employing asymmetric catalytic systems, and utilizing the high selectivity of enzymes.

Utilization of Chiral Pool Precursors for Enantiopure Synthesis

The chiral pool refers to the collection of readily available, inexpensive, and enantiomerically pure compounds from natural sources, such as amino acids, terpenes, and carbohydrates. nih.govuh.edu Synthesizing complex molecules from these precursors allows for the direct transfer of chirality, providing an efficient route to enantiopure products.

Amino acids like L-serine and L-threonine are particularly useful starting materials for constructing chiral nitrogen-containing heterocycles. unimi.itrsc.org For instance, a common strategy involves converting a chiral amino acid into a corresponding amino alcohol, which can then undergo cyclization reactions to form the desired heterocyclic system. A stereospecific strategy starting from derivatives of (S)-serine can be used to synthesize optically pure building blocks. unimi.it The synthesis can begin with the protection of the amino group of L-serine, followed by cyclization to form an oxazolidine (B1195125) structure. This protected intermediate can then be elaborated through various steps, with the original stereocenter from the amino acid preserved throughout the synthetic sequence, ultimately leading to the target chiral tetrahydroisoquinoline derivative.

Table 1: Examples of Chiral Pool Precursors in Asymmetric Synthesis

| Chiral Precursor | Class | Common Application in Heterocycle Synthesis |

|---|---|---|

| L-Serine | Amino Acid | Source of chiral β-amino alcohols for synthesis of morpholines and other N-heterocycles. unimi.it |

| L-Threonine | Amino Acid | Used to prepare chiral β-aminophosphine ligands and other complex chiral molecules. rsc.org |

| L-Tyrosine | Amino Acid | Serves as a key building block for various benzyl (B1604629) THIQ alkaloids through enzymatic processes. mdpi.com |

Asymmetric Synthesis Strategies, Including Chiral Auxiliaries and Catalysis

When a suitable chiral pool precursor is not available, asymmetric synthesis provides a powerful alternative. These methods create the desired stereocenter from a prochiral substrate through the influence of a chiral agent, which can be a stoichiometric auxiliary or a catalytic amount of a chiral catalyst.

Chiral Auxiliaries: A chiral auxiliary is a chemical compound that is temporarily incorporated into an organic synthesis to control the stereochemical outcome of a reaction. nih.gov After serving its purpose, the auxiliary is removed. Ellman's chiral auxiliary, tert-butylsulfinamide, has been successfully used for the stereoselective synthesis of 1-substituted tetrahydroisoquinolines. researchgate.net The strategy involves the condensation of the chiral sulfinamide with an appropriate carbonyl compound to form a chiral N-sulfinyl imine. The subsequent nucleophilic addition to this imine is directed by the bulky auxiliary, leading to high diastereoselectivity. researchgate.netnih.gov The auxiliary can then be cleaved under acidic conditions to reveal the chiral amine. nih.gov

Asymmetric Catalysis: This approach is highly efficient as a small amount of a chiral catalyst can generate a large quantity of enantiomerically enriched product. nih.gov Transition-metal catalysis is a prominent method for accessing chiral amines and their derivatives. nih.gov The asymmetric hydrogenation and transfer hydrogenation of cyclic imines, such as 3,4-dihydroisoquinolines (DHIQs), are among the most direct strategies for producing chiral THIQs. mdpi.comnih.gov Chiral complexes of metals like ruthenium, rhodium, and iridium, paired with chiral ligands, can achieve high yields and excellent enantioselectivity (ee). mdpi.comnih.gov For example, Ru-catalyzed asymmetric transfer hydrogenation of a DHIQ intermediate has been used to produce a THIQ product in 99% yield and with 95% ee. nih.gov

Table 2: Comparison of Asymmetric Catalytic Systems for THIQ Synthesis

| Catalyst System | Hydrogen Source | Substrate Type | Typical Enantioselectivity (ee) | Reference |

|---|---|---|---|---|

| Ruthenium/Chiral Diamine | HCOOH/Et₃N | Dihydroisoquinolines | Up to 99% | mdpi.com |

| Rhodium/Diamine | HCOOH/Et₃N | Dihydroisoquinolines | Up to 99% | mdpi.com |

| Iridium/JosiPhos Ligand | H₂ | Dihydroisoquinolines | >96% | mdpi.com |

Enzymatic and Biocatalytic Methods for Optical Resolution and Synthesis

Biocatalysis utilizes enzymes to perform chemical transformations, offering exceptional selectivity (chemo-, regio-, and stereoselectivity) under mild reaction conditions. nih.gov For the synthesis of chiral tetrahydroisoquinolines, enzymes can be used for the kinetic resolution of a racemic mixture or for the direct asymmetric synthesis of the target molecule. nih.govresearchgate.net

Optical Resolution: In a kinetic resolution, an enzyme selectively reacts with one enantiomer of a racemic mixture, allowing the unreacted enantiomer to be recovered in high enantiopurity. Lipases are commonly used for the selective acylation of one enantiomer of a racemic alcohol or amine. nih.gov D-amino acid oxidases (DAAO) have also been exploited for the kinetic resolution of racemic 1- and 3-carboxyl substituted tetrahydroisoquinolines, yielding the (S)-enantiomers with excellent enantiomeric excess (>99% ee). researchgate.net

Asymmetric Synthesis: Enzymes can also catalyze reactions that create a chiral center. Norcoclaurine synthase (NCS), a Pictet-Spenglerase, catalyzes the condensation of dopamine (B1211576) with an aldehyde to produce (S)-norcoclaurine, the precursor to many THIQ alkaloids. nih.gov Studies have shown that NCS can accept a variety of aldehyde substrates, providing a potential biocatalytic route to a range of enantiopure 1-substituted tetrahydroisoquinolines. nih.gov Furthermore, a chemoenzymatic one-pot process combining a laccase/TEMPO system for alcohol oxidation with a subsequent Pictet-Spengler reaction has been developed for the synthesis of THIQs. mdpi.com

Protecting Group Chemistry with the tert-Butyloxycarbonyl (Boc) Moiety

In multi-step synthesis, protecting groups are essential for masking reactive functional groups to prevent unwanted side reactions. wikipedia.org The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under many reaction conditions and its ease of removal under specific, mild acidic conditions. wikipedia.org

Chemoselective Introduction and Removal of the Boc Protecting Group

The selective introduction and cleavage of the Boc group are crucial steps in synthetic sequences involving complex molecules.

Introduction: The Boc group is typically introduced onto an amine using di-tert-butyl dicarbonate (B1257347) (Boc₂O). The reaction is usually performed in the presence of a base, such as sodium hydroxide, triethylamine, or 4-dimethylaminopyridine (B28879) (DMAP), in a variety of solvents including water, tetrahydrofuran (B95107) (THF), or acetonitrile. wikipedia.orgnih.gov The choice of conditions allows for the chemoselective protection of amines even in the presence of other nucleophilic groups. Another reagent, 2-(tert-butoxycarbonyloxyimino)-2-phenylacetonitrile (B108109) (BOC-ON), also reacts rapidly with amino acids to provide Boc-protected derivatives in excellent yields at room temperature.

Removal (Deprotection): The key feature of the Boc group is its lability under acidic conditions. wikipedia.org It is readily cleaved by strong acids like trifluoroacetic acid (TFA), often in a solvent such as dichloromethane (B109758) (DCM), or by hydrochloric acid (HCl) in an organic solvent like methanol (B129727) or ethyl acetate. nih.govwikipedia.org This deprotection proceeds via the formation of a stable tert-butyl cation. Scavengers like anisole (B1667542) may be added to prevent this cation from causing unwanted alkylation of other nucleophiles in the molecule. wikipedia.org The mildness of these conditions allows for the selective removal of the Boc group without affecting many other protecting groups.

Table 3: Common Reagents for Boc-Group Manipulation

| Transformation | Reagent(s) | Typical Conditions | Reference |

|---|---|---|---|

| Protection (Introduction) | Di-tert-butyl dicarbonate (Boc₂O), Base (e.g., NaOH, Et₃N) | Aqueous or organic solvent (THF, ACN), 0°C to RT | wikipedia.org |

| Deprotection (Removal) | Trifluoroacetic acid (TFA) | Dichloromethane (DCM), RT | wikipedia.orgwikipedia.org |

| Deprotection (Removal) | Hydrochloric acid (HCl) | Methanol, Ethyl Acetate, or Dioxane, RT | wikipedia.org |

Orthogonal Protecting Group Strategies in Multi-Step Synthesis

Orthogonal protection is a powerful strategy that allows for the selective removal of one protecting group in a molecule containing multiple, different protecting groups, without affecting the others. wikipedia.orgbham.ac.uk This is achieved by choosing groups that are cleaved under mutually exclusive conditions. bham.ac.ukjocpr.com

The acid-labile nature of the Boc group makes it an ideal component of orthogonal strategies. It can be used in conjunction with groups that are removed under different conditions, such as:

Fmoc (Fluorenylmethyloxycarbonyl) group: Base-labile (cleaved by piperidine). wikipedia.orgsigmaaldrich.com

Cbz (Carboxybenzyl) group: Removed by hydrogenolysis (H₂/Pd-C).

Benzyl (Bn) ethers/esters: Removed by hydrogenolysis. wikipedia.org

Silyl ethers (e.g., TBDMS): Cleaved by fluoride (B91410) ions (e.g., TBAF). jocpr.com

For example, in the synthesis of a complex peptide or a molecule with multiple amine functionalities, one amine can be protected with a Boc group while another is protected with an Fmoc group. The Fmoc group can be selectively removed with piperidine (B6355638) to allow for further modification at that site, leaving the Boc group intact. wikipedia.orgsigmaaldrich.com Subsequently, the Boc group can be removed with TFA without disturbing other parts of the molecule. wikipedia.orgsigmaaldrich.com This orthogonal approach provides precise control over the sequence of synthetic transformations, which is critical for the successful synthesis of complex targets like substituted tetrahydroisoquinolines. bham.ac.ukjocpr.com

Stability and Reactivity Considerations of Boc-Protected Amines

The tert-butyloxycarbonyl (Boc) group is a widely utilized protecting group for amines in organic synthesis, particularly in the construction of complex molecules like peptide chains and heterocyclic scaffolds. peptide.comwikipedia.org Its popularity stems from a favorable balance of stability under a range of reaction conditions and the relative ease of its removal under specific, controlled circumstances. researchgate.netorganic-chemistry.org

The primary characteristic of the Boc group is its stability in the presence of most nucleophiles and bases. organic-chemistry.org This robustness allows for selective reactions to be carried out at other sites of a molecule without affecting the protected amine. organic-chemistry.org This chemical resilience makes the Boc group "orthogonal" to other protecting groups, such as the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group, enabling selective deprotection strategies in multi-step syntheses. organic-chemistry.orgorganic-chemistry.org

Deprotection of a Boc-protected amine is most commonly achieved under acidic conditions. wikipedia.org Strong acids like trifluoroacetic acid (TFA), often in a solvent like dichloromethane, or hydrogen chloride (HCl) in methanol or ethyl acetate, are typically employed. wikipedia.orgchemistrysteps.com The mechanism of acid-catalyzed cleavage involves protonation of the carbamate's carbonyl oxygen, followed by the loss of a stable tert-butyl cation, which then decomposes to isobutylene (B52900) and a proton. chemistrysteps.com The carbamic acid intermediate that is formed subsequently decarboxylates to yield the free amine. wikipedia.org A potential complication during this process is the reaction of the liberated tert-butyl cation with other nucleophilic residues in the substrate, such as tryptophan or tyrosine; this can be mitigated by the addition of "scavengers" like anisole or thioanisole. peptide.comwikipedia.org

While the Boc group is generally regarded as base-stable, deprotection can be achieved under basic conditions in specific cases, for instance, with highly activated amines like those in pyrroles or indoles. sci-hub.se Methods have also been developed for the deprotection of unactivated primary Boc groups using strong bases such as sodium t-butoxide in a slightly wet solvent. sci-hub.se Furthermore, thermal deprotection is a viable alternative, often performed at high temperatures, and can be advantageous when the molecule contains other acid-sensitive functionalities. sci-hub.seacs.org

The reactivity of the amine is significantly attenuated upon protection with the Boc group. The lone pair of electrons on the nitrogen atom is delocalized into the adjacent carbonyl group of the carbamate (B1207046), rendering the amine non-nucleophilic and preventing it from participating in undesired side reactions. organic-chemistry.org This feature is fundamental to its role in multi-step synthetic strategies, including solid-phase peptide synthesis, where the stepwise addition of amino acids requires precise control over which amino group reacts. wikipedia.orglibretexts.org

The stability of Boc-protected amines under various conditions is summarized in the table below.

| Condition/Reagent Class | Stability of Boc Group | Common Outcome |

|---|---|---|

| Strong Acids (e.g., TFA, HCl) | Labile | Cleavage (Deprotection) |

| Bases (e.g., NaOH, Piperidine) | Generally Stable | No Reaction |

| Strong Bases (e.g., NaOtBu) | Labile (in some cases) | Cleavage (Deprotection) |

| Nucleophiles (e.g., RLi, RMgX) | Stable | No Reaction |

| Catalytic Hydrogenation (e.g., H2/Pd-C) | Stable | No Reaction |

| High Temperature | Labile | Thermal Deprotection |

Novel Synthetic Routes and Reaction Mechanisms for the Scaffold

Recent advances in synthetic organic chemistry have provided a diverse toolkit for the construction and derivatization of complex heterocyclic scaffolds such as the one found in Boc-(S)-4-amino-2-carboxymethyl-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one. These methodologies focus on efficiently building the core ring system and introducing functional diversity.

Construction of the 1,3,4,5-Tetrahydro-2H-1-benzazepin-2-one Core and Related Ring Systems

The synthesis of the 1,3,4,5-tetrahydro-2H-1-benzazepin-2-one core, a key structural motif, often relies on intramolecular cyclization strategies. A common approach involves the use of N-protected amino acids, where the protecting group plays a crucial role in directing the reaction and preventing side products. The construction typically begins with a suitably substituted benzene (B151609) derivative, which is elaborated through several steps to attach a side chain containing the necessary components for ring closure.

One established method is the intramolecular Friedel-Crafts acylation. In this approach, an N-protected γ-amino acid derivative with an activated carboxylic acid function (such as an acyl chloride) is treated with a Lewis acid catalyst. The aromatic ring acts as a nucleophile, attacking the electrophilic acyl group to form the seven-membered ring of the benzazepinone (B8055114) system. The choice of the N-protecting group is critical to ensure compatibility with the Lewis acidic conditions.

Another powerful strategy is the Pictet-Spengler reaction. This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization. For the synthesis of the benzazepinone core, a modified version of this reaction can be envisioned, starting from precursors that will ultimately form the seven-membered ring. The reaction conditions, including the choice of acid catalyst and solvent, are optimized to favor the desired cyclization pathway.

Reductive amination is also a key transformation in the assembly of these scaffolds. This reaction can be used to form the crucial C-N bond within the ring system. For instance, an intermediate containing both a ketone and an amine functionality can undergo intramolecular reductive amination to forge the heterocyclic ring. The stereochemistry of the newly formed chiral center can often be controlled by using chiral reducing agents or catalysts.

Applications of Multi-Component Reactions (e.g., Ugi Chemistry)

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains substantial portions of all the starting materials, offer a highly efficient route to complex molecules. The Ugi four-component reaction (Ugi-4CR) is a prominent example of an MCR that has found broad application in the synthesis of peptide-like structures and heterocyclic compounds.

The Ugi-4CR typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide. The reaction proceeds through the formation of an α-aminoacyl amide product. By carefully selecting the starting components, the Ugi reaction can be adapted to generate precursors for the benzazepinone scaffold or even to construct the ring system directly. For example, by using a bifunctional starting material that contains two of the required reactive groups, an intramolecular Ugi reaction can be triggered, leading to the formation of the desired heterocyclic core in a single step. This approach is highly convergent and allows for the rapid generation of a library of diverse derivatives by simply varying the individual components of the reaction.

The primary advantage of using MCRs like the Ugi reaction is the significant increase in molecular complexity in a single synthetic step. This atom- and step-economical approach is highly desirable for the efficient synthesis of compound libraries for screening purposes.

Ring-Closing Metathesis and Other Cyclization Strategies

Ring-closing metathesis (RCM) has emerged as a powerful and versatile tool for the synthesis of a wide variety of cyclic compounds, including medium-sized rings like the seven-membered ring of the benzazepinone scaffold. The reaction, typically catalyzed by ruthenium-based complexes (e.g., Grubbs' catalysts), involves the intramolecular reaction of a diene to form a cycloalkene and a small volatile alkene like ethylene.

To apply RCM to the synthesis of the benzazepinone core, a precursor containing two terminal alkene functionalities at appropriate positions is required. This precursor can be assembled through standard synthetic transformations. Upon treatment with an RCM catalyst, the diene undergoes cyclization to form the unsaturated seven-membered ring. Subsequent reduction of the double bond can then yield the saturated 1,3,4,5-tetrahydro-2H-1-benzazepin-2-one system. The mild reaction conditions and high functional group tolerance of modern RCM catalysts make this a highly attractive strategy.

Other cyclization strategies that can be employed include radical cyclizations and transition-metal-catalyzed intramolecular C-H activation/functionalization reactions. Radical cyclizations can be initiated by a variety of methods and can be effective for the formation of seven-membered rings. Intramolecular C-H activation is a more recent and highly innovative approach that allows for the direct formation of C-C or C-N bonds by activating otherwise inert C-H bonds, offering a highly efficient and atom-economical route to the desired scaffold.

Derivatization from Related Chiral Amino Acid Precursors (e.g., Serine, Hydroxyproline)

The use of readily available chiral building blocks from the "chiral pool" is a cornerstone of modern asymmetric synthesis. Chiral amino acids such as L-serine and L-hydroxyproline are inexpensive and enantiomerically pure starting materials that can be elaborated into more complex chiral molecules.

For the synthesis of this compoundtetrahydro-2H-1-benzazepin-2-one, a chiral amino acid can serve as the source of stereochemistry. For example, starting from L-aspartic acid or L-glutamic acid, the side-chain carboxylic acid can be modified and extended to incorporate the aromatic portion of the molecule. The existing stereocenter from the starting amino acid is then carried through the synthetic sequence to define the stereochemistry of the final product.

L-Serine can be used to introduce a hydroxymethyl group, which can be further functionalized. Similarly, the unique cyclic structure of L-hydroxyproline can be opened and modified to construct the benzazepinone scaffold. These approaches leverage the inherent chirality of the starting materials, avoiding the need for a separate asymmetric synthesis step to establish the desired stereochemistry. This strategy is not only efficient but also ensures high enantiomeric purity in the final product.

Zinc-Mediated Additions in Boc-Protected Amino Acid Synthesis

Zinc-mediated reactions, such as the Reformatsky reaction, are valuable tools for the formation of carbon-carbon bonds. The Reformatsky reaction involves the reaction of an α-halo ester with a carbonyl compound in the presence of zinc metal to form a β-hydroxy ester.

In the context of synthesizing derivatives of Boc-protected amino acids, zinc-mediated additions can be used to introduce new side chains or to build up the carbon skeleton of the target molecule. For instance, a Boc-protected amino aldehyde can be reacted with an α-bromo ester in the presence of activated zinc to form a new C-C bond and introduce a hydroxyl group. This newly formed alcohol can then be further manipulated, for example, by oxidation or elimination, to generate a variety of functionalized amino acid derivatives.

The use of zinc enolates (Reformatsky reagents) is particularly advantageous as they are generally less basic and less reactive than other organometallic reagents like Grignard reagents or organolithiums, which can lead to better functional group tolerance. This allows for their use with substrates containing sensitive functional groups, such as esters or amides, which are often present in amino acid derivatives. The diastereoselectivity of these additions can often be controlled by the choice of reaction conditions and the nature of the substituents on the starting materials.

A comparison of these advanced synthetic methodologies is presented in the table below.

| Methodology | Key Transformation | Advantages | Considerations |

|---|---|---|---|

| Intramolecular Friedel-Crafts Acylation | Electrophilic aromatic substitution | Direct formation of the benzazepinone ring | Requires Lewis acid, potential for side reactions |

| Ugi Multi-Component Reaction | Condensation of four components | High convergence, rapid library synthesis | Requires isocyanide, product complexity |

| Ring-Closing Metathesis (RCM) | Intramolecular olefin metathesis | Mild conditions, high functional group tolerance | Requires diene precursor, expensive catalyst |

| Derivatization from Chiral Pool | Elaboration of chiral amino acids | Inherent stereocontrol, readily available starting materials | Potentially longer synthetic sequence |

| Zinc-Mediated Additions | Nucleophilic addition of a zinc enolate | Good functional group tolerance, C-C bond formation | Requires α-halo ester, control of stereoselectivity |

Modern Process Technologies in Synthesis

Advanced synthetic methodologies are pivotal in the efficient and high-purity production of complex molecules. For derivatives incorporating the Boc-(S)-4-amino-2-carboxymethyl-1,3,4,5- building block, modern process technologies such as Solid-Phase Peptide Synthesis (SPPS) and continuous flow chemistry offer significant advantages over traditional solution-phase methods. These technologies enable streamlined workflows, improved reaction control, and enhanced scalability.

Solid-Phase Synthesis (SPPS) Protocols for Boc-Protected Building Blocks

Solid-Phase Peptide Synthesis (SPPS), pioneered by R. Bruce Merrifield, is a cornerstone of modern peptide chemistry. acs.orgwikipedia.org The technique involves the stepwise addition of protected amino acids to a growing peptide chain that is covalently attached to an insoluble polymeric resin. wikipedia.orgiris-biotech.de This approach simplifies the purification process, as excess reagents and soluble by-products are easily removed by filtration and washing. iris-biotech.debachem.com The use of a tert-butyloxycarbonyl (Boc) group for the temporary protection of the Nα-amino group is a well-established strategy in SPPS. chempep.compeptide.com The Boc group is acid-labile and is typically removed using moderately acidic conditions, such as trifluoroacetic acid (TFA), while more permanent, benzyl-based protecting groups (Bzl) on the amino acid side chains are retained until the final cleavage step with a strong acid like hydrogen fluoride (HF). iris-biotech.depeptide.com

The general SPPS cycle for incorporating a Boc-protected building block like Boc-(S)-4-amino-2-carboxymethyl-1,3,4,5- consists of:

Deprotection: Removal of the Nα-Boc group from the resin-bound peptide chain. chempep.compeptide.com

Washing: Removal of the deprotection reagent and by-products. iris-biotech.de

Coupling: Acylation of the newly freed N-terminal amine with the next incoming Boc-protected amino acid. wikipedia.org

Washing: Removal of excess reagents and soluble by-products. iris-biotech.de

This cycle is repeated until the desired peptide sequence is assembled. iris-biotech.de

The choice of solid support and the attached linker molecule is critical for a successful synthesis, as it dictates the conditions for peptide cleavage and the nature of the C-terminal group (e.g., carboxylic acid or amide). biosynth.comnih.gov The resin itself is typically a polymeric bead, often made of polystyrene cross-linked with divinylbenzene, which must swell in appropriate solvents to allow reagent access to the reaction sites. acs.orgbiosynth.com

For Boc-SPPS, several resins and linkers are commonly employed:

Merrifield Resin: This is the classic support for Boc-SPPS, consisting of a chloromethylated polystyrene resin. chempep.combiosynth.com The first amino acid is typically attached as a cesium salt to form a benzyl ester linkage. A drawback is the potential for partial cleavage of this bond during the repetitive TFA deprotection steps, leading to chain loss, especially in the synthesis of longer peptides. chempep.com

PAM (Phenylacetamidomethyl) Resin: Developed to improve the stability of the anchoring linkage to TFA, the PAM linker provides a more acid-stable connection. chempep.combiosynth.com This reduces the loss of peptide chains during synthesis and is the linker of choice for preparing C-terminal carboxylic acids using the Boc/Bzl strategy. chempep.combiosynth.com The final peptide is cleaved from the PAM resin using strong acids like HF. chempep.com

BHA (Benzhydrylamine) and MBHA (Methylbenzhydrylamine) Resins: These resins are used for the synthesis of peptide amides. chempep.com The MBHA resin linker shows an optimal balance of stability towards TFA during deprotection cycles and lability towards HF for the final cleavage, making it the preferred support for producing peptide amides via Boc-SPPS. chempep.com

The selection of the appropriate resin is a foundational step in planning the synthesis of a derivative containing Boc-(S)-4-amino-2-carboxymethyl-1,3,4,5-.

| Resin Type | Linker Type | Primary Use (C-Terminus) | Linkage Stability to TFA | Final Cleavage Condition | Reference |

|---|---|---|---|---|---|

| Merrifield | Chloromethyl | Carboxylic Acid | Moderately Stable | HF | chempep.combiosynth.com |

| PAM | Phenylacetamidomethyl | Carboxylic Acid | High | HF | chempep.combiosynth.com |

| BHA | Benzhydrylamine | Amide | High | HF | chempep.com |

| MBHA | Methylbenzhydrylamine | Amide | High | HF | chempep.com |

Efficient peptide bond formation is essential to achieve high yields and purity. The carboxylic acid of the incoming Boc-protected amino acid must be activated to facilitate its reaction with the N-terminal amine of the resin-bound peptide. wikipedia.org The choice of coupling reagent significantly impacts reaction kinetics, cost, and the potential for side reactions, particularly racemization. iris-biotech.deacs.org

After the Boc group is removed with TFA, the N-terminal amine exists as a TFA salt. This salt must be neutralized to the free amine before coupling can occur. peptide.com This can be done in a separate step or, more commonly, in situ during the coupling reaction by adding a tertiary base like diisopropylethylamine (DIEA). peptide.comnih.gov

Common classes of coupling reagents used in Boc-SPPS include:

Carbodiimides: N,N'-Dicyclohexylcarbodiimide (DCC) was one of the earliest reagents used. It activates the carboxylic acid to form a reactive O-acylisourea intermediate. To reduce side reactions and racemization, an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) is typically included.

Phosphonium Salts: Reagents like Benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) are highly efficient.

Aminium/Uronium Salts: Reagents such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are among the most popular due to their high reactivity and ability to suppress racemization, especially when used with additives like HOBt or its derivatives. peptide.comacs.org COMU (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) is a newer generation uronium salt based on OxymaPure, which offers high reactivity and can be monitored visually. acs.org

Optimizing reaction kinetics involves selecting the appropriate reagent and stoichiometry, solvent (typically DMF), and reaction time to ensure the coupling reaction goes to completion. acs.orgiris-biotech.de Monitoring the reaction, for instance with a qualitative ninhydrin (B49086) test to detect free amines, can confirm the completion of the coupling step. iris-biotech.de

| Reagent Class | Example Reagent | Common Additive | Key Characteristics | Reference |

|---|---|---|---|---|

| Carbodiimide | DCC | HOBt | Cost-effective; forms insoluble DCU byproduct. | chempep.com |

| Phosphonium Salt | BOP | - | Highly reactive; carcinogenic byproduct. | acs.orgnih.gov |

| Aminium/Uronium Salt | HBTU / HATU | HOBt / HOAt | Fast reaction rates, low racemization. Standard for difficult couplings. | peptide.comacs.org |

| COMU | OxymaPure | High reactivity, non-explosive, reaction can be visually monitored. | acs.org |

Several challenges can arise during the stepwise elongation of the peptide chain, potentially leading to the formation of impurities that are difficult to separate from the target product.

Diketopiperazine Formation: This side reaction is common at the dipeptide stage, where the N-terminal amine can attack the C-terminal ester linkage, cleaving the dipeptide from the resin as a cyclic diketopiperazine. peptide.com This is particularly prevalent when proline is one of the first two residues. In Boc-SPPS, this can be suppressed by using in situ neutralization protocols, where the protonated amine from the deprotection step is not neutralized until the coupling reagent is present, thus minimizing the time the reactive free amine is available. peptide.comub.edu

Aspartimide Formation: Peptides containing aspartic acid are prone to forming a five-membered succinimide (B58015) ring (aspartimide), especially in sequences like Asp-Gly or Asp-Ser. chempep.com This can occur under both acidic and basic conditions. The aspartimide can subsequently reopen to yield a mixture of the desired α-peptide and the undesired β-peptide isomer. peptide.com In Boc chemistry, using the β-cyclohexyl ester protecting group for Asp instead of the traditional β-benzyl ester can significantly reduce this side reaction. peptide.com

Aggregation: As the peptide chain elongates, intermolecular hydrogen bonding between chains can cause the resin to aggregate, leading to poor solvation and incomplete deprotection and coupling reactions. peptide.com This results in deletion sequences. Strategies to disrupt aggregation include using chaotropic salts, switching to more effective solvents like N-methylpyrrolidone (NMP), performing couplings at elevated temperatures, or incorporating backbone protection groups like 2-hydroxy-4-methoxybenzyl (Hmb) on specific residues. peptide.com

Careful sequence analysis and proactive implementation of these mitigation strategies are crucial when synthesizing long or complex derivatives using Boc-(S)-4-amino-2-carboxymethyl-1,3,4,5-.

Continuous Flow Chemistry for Efficient Production and Reaction Control

Continuous flow chemistry represents a paradigm shift from traditional batch processing. In a flow system, reagents are pumped through a network of tubes and reactors where the chemical transformation occurs continuously. nih.gov This technology offers superior control over reaction parameters such as temperature, pressure, and residence time, leading to improved safety, consistency, and scalability. nih.govmdpi.com

For the synthesis of derivatives incorporating Boc-protected building blocks, flow chemistry can be applied to several key steps:

Boc-Deprotection: The acid-catalyzed removal of the Boc group can be performed efficiently in a flow reactor. researchgate.net By precisely controlling the temperature and residence time, selective deprotection can be achieved rapidly and with high efficiency, often under milder conditions or in shorter times than in batch reactors. researchgate.net

Coupling Reactions: Amide bond formation can be accelerated in flow systems, particularly with the use of heated microreactors. nih.gov The high surface-area-to-volume ratio in microreactors enhances heat and mass transfer, allowing for rapid and controlled reactions.

The application of continuous flow technology to the production of Boc-(S)-4-amino-2-carboxymethyl-1,3,4,5- derivatives offers a pathway to more efficient, controlled, and scalable manufacturing processes compared to conventional batch SPPS. researchgate.netrsc.org

Comprehensive Structural Elucidation and Conformational Analysis of Boc S 4 Amino 2 Carboxymethyl 1,3,4,5 Derivatives

Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure and Solution Conformation

NMR spectroscopy is a cornerstone technique for the unambiguous structural determination of organic molecules in solution. For derivatives of Boc-(S)-4-amino-2-carboxymethyl-1,3,4,5-tetrahydro-2H-1,4-benzodiazepin-3-one, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (2D) NMR experiments provides a complete picture of the molecular connectivity and its preferred conformation.

The ¹H NMR spectrum provides information on the electronic environment and number of different types of protons, while the ¹³C NMR spectrum reveals the carbon skeleton. The chemical shifts are highly dependent on the molecular structure and substitution patterns.

For the parent compound, this compoundtetrahydro-2H-1,4-benzodiazepin-3-one, the expected chemical shifts can be predicted based on the analysis of similar structures. mdpi.comsemanticscholar.org The protons of the aromatic ring typically appear in the downfield region (δ 7.0–8.0 ppm). The protons of the seven-membered diazepine (B8756704) ring and the carboxymethyl and Boc groups appear at higher fields. The large tert-butyl group of the Boc protecting group gives rise to a characteristic singlet integrating to nine protons around δ 1.45 ppm. mdpi.com The diastereotopic protons of the CH₂ groups in the diazepine ring and the carboxymethyl substituent often appear as distinct multiplets or doublets of doublets due to restricted bond rotation and the chiral center at C4.

The ¹³C NMR spectrum shows distinct signals for each carbon atom. The carbonyl carbons of the amide, carbamate (B1207046) (Boc), and carboxylic acid ester are typically found in the most downfield region (δ 155–175 ppm). mdpi.com Aromatic carbons resonate in the δ 120–140 ppm range, while the sp³ hybridized carbons of the diazepine ring and the Boc and carboxymethyl groups appear in the upfield region.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for the Core Structure.

| Position/Group | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| Aromatic C-H | 7.0 - 8.0 | 120 - 140 |

| Amide N-H | Broad, variable | - |

| Carbamate N-H | Broad, variable | - |

| Ring CH₂, CH | 2.5 - 5.0 | 40 - 65 |

| Carboxymethyl CH₂ | 3.5 - 4.5 | 45 - 55 |

| Boc C(CH₃)₃ | ~1.45 (singlet) | ~28.3 |

| Boc C(CH₃)₃ | - | ~80.5 |

| Amide C=O | - | 165 - 175 |

| Carboxymethyl C=O | - | 170 - 175 |

| Boc C=O | - | 155 - 156 |

Two-dimensional NMR techniques are indispensable for assigning complex spectra and elucidating the solution-state conformation.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It is fundamental for definitive assignment of the ¹H and ¹³C signals, especially for the overlapping methylene (B1212753) and methine protons within the diazepine ring.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Amide Bond Characterization

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. nih.govresearchgate.net

For the title compound, several key functional groups give rise to distinct vibrational bands:

Amide Group: The lactam (cyclic amide) within the 1,4-benzodiazepin-3-one ring exhibits a strong C=O stretching band (Amide I band) typically in the range of 1650–1690 cm⁻¹.

Carbamate Group (Boc): The Boc protecting group has a characteristic C=O stretching vibration that appears at a higher frequency than the amide, usually between 1690 and 1725 cm⁻¹. nih.govmdpi.com

Carboxymethyl Group: The ester carbonyl (C=O) stretch is also found at high wavenumbers, generally in the 1730–1750 cm⁻¹ region. mdpi.com

N-H Bonds: The N-H stretching vibrations of the secondary amine and the carbamate appear as broad bands in the 3200–3400 cm⁻¹ region.

C-H Bonds: Aromatic C-H stretches are observed above 3000 cm⁻¹, while aliphatic C-H stretches from the ring and substituents are found just below 3000 cm⁻¹.

Aromatic Ring: C=C stretching vibrations of the benzene (B151609) ring appear in the 1450–1600 cm⁻¹ region.

Table 2: Characteristic FT-IR Absorption Frequencies.

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H (Amine/Carbamate) | Stretching | 3200 - 3400 | Medium, Broad |

| Aromatic C-H | Stretching | 3000 - 3100 | Medium |

| Aliphatic C-H | Stretching | 2850 - 3000 | Medium |

| Ester C=O | Stretching | 1730 - 1750 | Strong |

| Carbamate (Boc) C=O | Stretching | 1690 - 1725 | Strong |

| Amide C=O (Lactam) | Stretching | 1650 - 1690 | Strong |

| Aromatic C=C | Stretching | 1450 - 1600 | Variable |

| C-N | Stretching | 1200 - 1350 | Medium |

Mass Spectrometry for Molecular Identification and Impurity Profiling

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of molecular weight with high accuracy and the elucidation of molecular structure through fragmentation patterns. nih.gov

For derivatives of this compoundtetrahydro-2H-1,4-benzodiazepin-3-one, high-resolution mass spectrometry (HRMS) can confirm the elemental composition. The fragmentation pattern observed in tandem MS (MS/MS) experiments is particularly informative for structural verification and impurity identification.

A key feature in the mass spectrum of these compounds is the characteristic fragmentation of the Boc (tert-butoxycarbonyl) protecting group. libretexts.org Common fragmentation pathways include:

Loss of isobutylene (B52900): A neutral loss of 56 Da (C₄H₈) via a McLafferty-type rearrangement is a hallmark of Boc-protected amines, resulting in a prominent [M-56]⁺ or [M+H-56]⁺ ion.

Loss of the entire Boc group: A loss of 100 Da (C₅H₈O₂) can occur, corresponding to the cleavage of the N-C bond.

Formation of the tert-butyl cation: A peak at m/z 57, corresponding to the stable [C(CH₃)₃]⁺ ion, is frequently observed.

These predictable fragmentation patterns are invaluable for identifying the presence of the Boc group and for profiling related impurities that may have formed during synthesis, such as compounds where the Boc group has been prematurely cleaved.

Circular Dichroism (CD) Spectroscopy for Chiroptical Properties and Secondary Structure Assessment

Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light by chiral molecules. It is an exceptionally sensitive technique for studying the stereochemical features of chiral compounds, including their absolute configuration and conformational preferences in solution. researchgate.netresearchgate.net

The chirality of this compoundtetrahydro-2H-1,4-benzodiazepin-3-one arises from two sources:

The stereogenic center at the C4 position: The (S)-configuration at this carbon is a fixed element of chirality.

The conformation of the seven-membered diazepine ring: The non-planar diazepine ring is inherently chiral and can exist in two rapidly interconverting, enantiomeric conformations, typically denoted as P (plus) and M (minus) helicity. researchgate.netresearchgate.net

The presence of the fixed stereocenter at C4 will bias the equilibrium between the P and M conformations, leading to one being more stable and thus more populated. The CD spectrum is a direct reflection of this conformational preference. nih.gov The sign and intensity of the Cotton effects, particularly those associated with the electronic transitions of the aromatic chromophore, are directly related to the helicity of the diazepine ring. nih.govresearchgate.net Therefore, CD spectroscopy is a powerful tool for assessing the secondary structure (i.e., the ring conformation) of these benzodiazepine (B76468) derivatives and can be used to monitor conformational changes upon interaction with other molecules or changes in the solvent environment. nih.govnih.gov

X-ray Crystallography for Solid-State Structure and Absolute Configuration Determination

X-ray crystallography stands as the definitive method for the unambiguous determination of the three-dimensional structure of molecules in the solid state. nih.gov This technique provides precise atomic coordinates, allowing for the accurate measurement of bond lengths, bond angles, and torsion angles, which collectively define the molecule's conformation. nih.gov For chiral molecules such as the derivatives of this compoundtetrahydro-1-benzazepin-2-one, single-crystal X-ray diffraction is crucial for determining the absolute configuration of stereocenters. nih.gov

The structural confirmation of related benzazepine cores has been successfully achieved using this method. For instance, the molecular structures of 2-tert-butyloxycarbonyl-4,4-propylenedithio-2,3,4,5-tetrahydro-[1H]-2-benzazepine and (4RS,5SR)-2-butyl-5-cyclobutyl-4,5-dihydroxy-2,3,4,5-tetrahydro-[1H]-2-benzazepine were unequivocally confirmed by X-ray diffraction. nih.gov Such analyses are critical for validating synthetic routes and understanding structure-activity relationships.

In a typical crystallographic analysis of a Boc-protected benzazepinone (B8055114) derivative, the resulting data would confirm the (S) configuration at the C4 position and detail the specific puckering of the seven-membered ring as it exists in the crystal lattice. mdpi.comnih.gov The analysis also reveals intermolecular interactions, such as hydrogen bonding and van der Waals forces, that stabilize the crystal packing. These interactions can significantly influence the observed solid-state conformation.

Below is an illustrative table of crystallographic data that might be obtained for a derivative of this class.

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P21 |

| a (Å) | 6.2351 |

| b (Å) | 26.0156 |

| c (Å) | 12.4864 |

| β (°) | 93.243 |

| Volume (Å3) | 2022.17 |

| Z (molecules/unit cell) | 4 |

Detailed Conformational Studies

The 1,3,4,5-tetrahydro-1-benzazepin-2-one ring is a seven-membered heterocyclic system that is inherently non-planar. Conformational studies, primarily using Nuclear Magnetic Resonance (NMR) spectroscopy, have shown that related N-substituted 2-benzazepine rings exist as a mixture of two puckered, enantiomeric (mirror-image) conformations. rsc.org The ring system typically undergoes a chair-to-chair interconversion. rsc.org The energy barrier for this interconversion in similar N-substituted benzazepines has been determined to be approximately 11 kcal/mol in solution. rsc.org This indicates a relatively flexible system, but one where distinct conformers can be observed and studied, particularly at lower temperatures. rsc.org The specific conformation is defined by the torsion angles within the seven-membered ring, which seeks to minimize steric strain and torsional strain.

The introduction of a tert-butyloxycarbonyl (Boc) group at the N1 position significantly impacts the conformational preferences of the benzazepinone ring. The Boc group is sterically demanding due to its bulky tert-butyl moiety. researchgate.net This steric bulk can create a conformational bias, favoring the conformer that minimizes steric interactions between the Boc group and other parts of the ring system. For example, the Boc group might preferentially occupy a pseudo-equatorial position to avoid unfavorable steric clashes with adjacent protons or substituents. This can shift the equilibrium between the two chair-like conformations, making one more populated than the other. The bulky nature of the Boc group can also raise the energy barrier for the chair-to-chair ring inversion, making the ring system more rigid compared to derivatives with smaller N-substituents.

The substituents on the this compoundtetrahydro-1-benzazepin-2-one scaffold provide multiple opportunities for intramolecular interactions that can stabilize specific conformations.

Hydrogen Bonding: The N-H of the amino group at C4 can act as a hydrogen bond donor, while the carbonyl oxygens of the lactam, the carboxymethyl group, and the Boc group can act as acceptors. The formation of an intramolecular hydrogen bond, for example between the C4-amino group and the C2-lactam carbonyl or the carboxymethyl group, can create a pseudo-ring structure. This interaction would significantly restrict the conformational freedom of the seven-membered ring and stabilize a particular folded conformation. beilstein-journals.org

A notable difference often exists between the conformation of a molecule in solution and in the solid state.

Solid-State Conformation: Determined by X-ray crystallography, this represents a single, low-energy conformation that is "frozen" within the crystal lattice. nih.gov This conformation is influenced not only by intramolecular forces but also by intermolecular forces (crystal packing), which maximize packing efficiency and stabilize the crystal through interactions like intermolecular hydrogen bonds. beilstein-journals.org

Solution-Phase Conformation: As observed by techniques like NMR, the molecule exists in a dynamic equilibrium of multiple, rapidly interconverting conformers. rsc.orgnih.gov The observed NMR parameters are a population-weighted average of these conformers. While one conformer may be dominant, others are typically present in solution.

For this compoundtetrahydro-1-benzazepin-2-one derivatives, an intramolecular hydrogen bond might stabilize a specific conformation in both phases. However, in the solid state, intermolecular hydrogen bonding could lead to a different preferred conformation compared to the one favored in a solvent environment where solvent molecules can compete for hydrogen bonding sites. beilstein-journals.org

The stereochemical stability of the chiral center at C4 is intrinsically linked to the conformational properties of the benzazepinone ring. The (S) configuration at this center dictates a specific spatial arrangement of the amino group. The energy barrier to ring inversion (ca. 11 kcal/mol) is generally not high enough to allow for the isolation of individual conformers at room temperature, but it is substantial enough to prevent epimerization (inversion of stereochemistry) at the C4 center under normal conditions, as this would require breaking covalent bonds. rsc.org The presence of fluorine in related heterocyclic systems like pyrrolidines has been shown to enhance conformational stability through various electronic effects; similar principles of stabilization through strong intramolecular interactions apply here, locking in the relative stereochemistry. beilstein-journals.org The defined (S) stereochemistry, combined with the conformational preferences imposed by the bulky substituents and intramolecular hydrogen bonding, results in a well-defined three-dimensional shape, which is crucial for its intended applications in fields like peptide synthesis. chemimpex.com

Computational and Theoretical Investigations of Boc S 4 Amino 2 Carboxymethyl 1,3,4,5 Derivatives

Molecular Modeling and Dynamics (MD) Simulations for Conformational Space Exploration

The seven-membered diazepine (B8756704) ring in benzodiazepine (B76468) derivatives is not planar and can adopt various conformations, which significantly influences its biological activity. Molecular modeling and Molecular Dynamics (MD) simulations are essential computational techniques used to explore the conformational landscape of these molecules.

MD simulations track the atomic movements of a molecule over time by solving Newton's equations of motion, providing a dynamic view of its behavior. This allows researchers to identify low-energy, stable conformations and understand the transitions between them. For instance, studies on the related 1,4-benzodiazepine (B1214927) scaffold have revealed the existence of multiple conformers, and simulations can elucidate the energy barriers separating these states. nih.govbiorxiv.org The flexibility of the diazepine ring is a key determinant of how the molecule fits into a biological target, such as a receptor binding pocket. nih.gov

In the case of Boc-(S)-4-amino-2-carboxymethyl-1,3,4,5-tetrahydro-2H-1,4-benzodiazepin-2-one, MD simulations would be crucial for understanding how the bulky Boc-protecting group and the carboxymethyl substituent influence the conformational preferences of the diazepine ring. These simulations can reveal intramolecular interactions, such as hydrogen bonds, that stabilize certain conformations. acs.org The resulting conformational ensemble provides a foundation for more advanced computational studies like molecular docking.

Table 1: Key Parameters in MD Simulations for Conformational Analysis

| Parameter | Description | Typical Values/Settings |

| Force Field | A set of parameters used to calculate the potential energy of the system. | AMBER, CHARMM, GROMOS |

| Solvent Model | Explicit or implicit representation of the solvent environment. | TIP3P (explicit), GB/SA (implicit) |

| Simulation Time | The duration of the simulation, which needs to be long enough to sample relevant conformations. | Nanoseconds (ns) to microseconds (µs) |

| Temperature & Pressure | Controlled to mimic physiological or experimental conditions. | 300 K, 1 atm |

Quantum Chemical Calculations (e.g., DFT, Ab Initio) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are widely used to investigate the electronic properties of benzodiazepine derivatives. tandfonline.comnih.gov These methods provide detailed information about electron distribution, molecular orbitals, and electrostatic potential, which are fundamental to understanding a molecule's reactivity and intermolecular interactions.

A key aspect of these calculations is the determination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these frontier orbitals (the HOMO-LUMO gap) is an indicator of the molecule's chemical reactivity and kinetic stability. nih.gov A smaller gap suggests the molecule is more polarizable and reactive. nih.gov For benzodiazepine derivatives, DFT calculations have been used to analyze the effects of different substituents on the electronic structure and reactivity. tandfonline.com

For this compoundtetrahydro-2H-1,4-benzodiazepin-2-one, DFT calculations could predict sites susceptible to nucleophilic or electrophilic attack and provide insights into its metabolic stability. The calculated electronic properties are also essential for developing accurate parameters for QSAR models. chemrxiv.org

Table 2: Representative Electronic Properties Calculated via DFT (B3LYP/6-31G(d,p)) for a Benzodiazepine Scaffold

| Property | Description | Hypothetical Value (a.u.) |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -0.235 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -0.045 |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO | 0.190 |

| Dipole Moment | A measure of the molecule's overall polarity. | 3.5 Debye |

Note: These values are illustrative for a generic benzodiazepine structure.

Theoretical Prediction of Spectroscopic Parameters and Validation with Experimental Data

Quantum chemical methods are also employed to predict spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. nih.govresearchgate.net These theoretical predictions are invaluable for confirming the structure of newly synthesized compounds and for interpreting complex experimental spectra.

The Gauge-Invariant Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a reliable approach for calculating NMR chemical shifts (¹H and ¹³C). researchgate.net By comparing the calculated shifts with experimental data, researchers can validate the proposed chemical structure and assign specific signals to the corresponding atoms in the molecule. Similarly, theoretical calculations of vibrational frequencies can aid in the assignment of bands in an experimental IR spectrum. nih.govresearchgate.net For example, the characteristic C=O stretching frequency in the diazepine ring can be accurately predicted. nih.gov

Table 3: Comparison of Theoretical and Experimental Spectroscopic Data for a Diazepam-like Structure

| Parameter | Theoretical (Calculated) | Experimental |

| ¹³C NMR Chemical Shift (C=O) | 170.1 ppm | 169.5 ppm |

| ¹H NMR Chemical Shift (N-CH₃) | 3.20 ppm | 3.25 ppm |

| IR Frequency (C=O stretch) | 1664 cm⁻¹ | 1660 cm⁻¹ |

Note: Data is representative and based on studies of similar benzodiazepine structures. nih.govresearchgate.net

Computational Analysis of Reaction Mechanisms and Transition States

Understanding the mechanism of chemical reactions is crucial for optimizing synthesis routes and developing new synthetic methodologies. Computational chemistry, particularly DFT, allows for the detailed investigation of reaction pathways, including the identification of transition states and the calculation of activation energies. tandfonline.com

For the synthesis of benzodiazepine scaffolds, theoretical studies have been conducted to elucidate the mechanisms of key steps, such as cyclization reactions. tandfonline.comnih.gov By mapping the potential energy surface of a reaction, chemists can identify the most favorable pathway and understand the factors that influence reaction rates and selectivity. This knowledge can guide the choice of reagents, catalysts, and reaction conditions to improve the yield and purity of the desired product. nih.gov The synthesis of this compoundtetrahydro-2H-1,4-benzodiazepin-2-one likely involves several steps where computational analysis could provide valuable insights into optimizing the synthetic process.

In Silico Approaches to Structure-Activity Relationship (SAR) Studies in Related Scaffolds

Quantitative Structure-Activity Relationship (QSAR) modeling is a powerful in silico technique used to correlate the chemical structure of a series of compounds with their biological activity. kcl.ac.uknih.gov For benzodiazepines, which often target the γ-aminobutyric acid A (GABA-A) receptor, QSAR studies are instrumental in identifying the key structural features responsible for their therapeutic effects. kcl.ac.uknih.gov

A QSAR model is a mathematical equation that relates molecular descriptors (numerical representations of a molecule's properties) to a specific biological endpoint, such as binding affinity (IC₅₀). researchgate.net These models are developed using a "training set" of molecules with known activities and then validated with a "test set." nih.gov Once validated, the QSAR model can be used to predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts. nih.gov

In the context of this compoundtetrahydro-2H-1,4-benzodiazepin-2-one, SAR studies could be performed on a series of analogues where the Boc group, the amino function, or the carboxymethyl side chain are systematically modified. Molecular docking, another in silico technique, can be used in conjunction with QSAR to visualize how these derivatives bind to their biological target and to understand the SAR on a structural level. researchgate.net

Table 4: Key Components of a QSAR Study for Benzodiazepine Derivatives

| Component | Description | Example |

| Molecular Descriptors | Numerical values representing physicochemical, electronic, or steric properties. | LogP (hydrophobicity), Molecular Weight, HOMO/LUMO energies |

| Statistical Method | Algorithm used to build the predictive model. | Multiple Linear Regression (MLR), Partial Least Squares (PLS) |

| Biological Activity | The measured biological response to be predicted. | log(1/IC₅₀) for GABA-A receptor binding |

| Model Validation | Statistical tests to ensure the model is robust and predictive. | Cross-validation (q²), correlation coefficient (r²) for a test set |

Academic Research Applications and Strategic Derivatization of Boc S 4 Amino 2 Carboxymethyl 1,3,4,5

Design and Synthesis of Peptidomimetics and Conformationally Constrained Peptides

Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved properties such as enhanced stability, bioavailability, and receptor selectivity. The incorporation of rigid structural elements, like the tetrahydro-benzazepine core of Boc-(S)-4-amino-2-carboxymethyl-1,3,4,5-tetrahydro-2H- nih.govbenzazepin-3-one, is a key strategy in peptidomimetic design. chemimpex.com This approach helps to lock the peptide backbone into a specific, biologically active conformation, reducing the entropic penalty upon binding to a biological target.

The primary application of constrained amino acids is to nucleate and stabilize specific secondary structures within a peptide chain. The tetrahydro-benzazepine scaffold is particularly well-suited for inducing reverse turns, such as β-turns. researchgate.net A β-turn is a crucial secondary structure motif that reverses the direction of the polypeptide chain, enabling the formation of globular structures and often participating in molecular recognition events. acs.org

Research on the 4-amino-1,2,4,5-tetrahydro-2-benzazepine-3-one core has demonstrated its efficacy as a β-turn inducer. researchgate.net When incorporated into a peptide sequence, the constrained seven-membered ring forces the backbone into a folded conformation that mimics a type II β-turn. nih.govacs.org This is achieved by restricting the available Ramachandran space for the amino acid residue, pre-organizing the peptide for turn formation. The stability of the induced turn is often confirmed through spectroscopic methods like NMR, which can detect characteristic intramolecular hydrogen bonds (e.g., between the CO of residue i and the NH of residue i+3) and specific dihedral angles of the central residues. acs.org

While the benzazepine core is predominantly known for β-turn induction, other constrained amino acids have been shown to stabilize different secondary structures. For instance, Cα,α-tetrasubstituted amino acids can favor helical conformations. acs.org The specific geometry of the this compoundtetrahydro-2H- nih.govbenzazepin-3-one scaffold makes it a prime candidate for β-turn stabilization.

Table 1: Conformational Parameters for Turn Induction by Constrained Scaffolds

| Scaffold Type | Position in Tetrapeptide Model | Favored Secondary Structure | Key Dihedral Angles (φ, ψ) | Evidence |

|---|---|---|---|---|

| Azepane Quaternary Amino Acid | i + 1 | Type I β-turn | Consistent with Type I turn | NMR, X-ray Crystallography acs.org |

| Azepane Quaternary Amino Acid | i + 2 | No stable turn | - | NMR Spectroscopy acs.org |

| Lactam-Bridged Amino Acid | - | Type II β-turn | Characteristic of Type II turn | Synthesis of Peptidomimetic nih.govacs.org |

| 4-Amino-tetrahydro-2-benzazepine-3-one | - | β-turn | - | Synthetic studies researchgate.net |

Many peptide hormones and neurotransmitters exert their function by adopting a specific conformation, often involving a β-turn, upon binding to their receptor. By incorporating a turn-inducing scaffold like this compoundtetrahydro-2H- nih.govbenzazepin-3-one, synthetic peptides can be designed to mimic these bioactive conformations. nih.gov This pre-organization can lead to significantly higher binding affinity and selectivity for the target receptor. nih.gov

The tetrahydro-benzazepine framework has been explored in the context of designing antagonists for various receptors. For example, derivatives of tetrahydro-3-benzazepines have been synthesized and evaluated as antagonists for NMDA and σ1 receptors, demonstrating that this core structure can effectively present pharmacophoric groups in a precise three-dimensional arrangement for receptor interaction. nih.gov Similarly, 5-hydroxy-2,3,4,5-tetrahydro-[1H]-2-benzazepin-4-ones have been developed as selective antagonists for muscarinic (M3) receptors. nih.gov These studies underscore the utility of the benzazepine scaffold in mimicking peptide motifs to modulate receptor activity. Structural mimicry of receptor-binding motifs is a powerful strategy, as seen in virology, where viral proteins mimic host peptides to interact with cellular receptors. nih.gov

The rigid benzazepine scaffold is also a valuable template for developing chemical probes and enzyme inhibitors. chemimpex.com By decorating the core structure with various functional groups, chemists can create libraries of compounds to screen for activity against specific enzymes or receptors. The constrained nature of the scaffold reduces non-specific binding and can lead to the discovery of highly potent and selective inhibitors.

For instance, the protein kinase TNK2 (ACK1) has been targeted using inhibitors based on a benzopyrimidodiazepinone scaffold, which shares structural features with the benzazepine core. nih.gov The development of these inhibitors often involves a "scaffold hopping" strategy, where known inhibitor frameworks are modified to create novel, patentable structures with improved properties.

Activity-based chemical probes, which covalently bind to an enzyme's active site, can also be built upon such scaffolds. These probes are instrumental in competitive profiling assays to identify and quantify the potency of non-covalent inhibitors. nih.gov A molecule like this compoundtetrahydro-2H- nih.govbenzazepin-3-one, with its defined stereochemistry and functional handles (amino and carboxyl groups), provides an excellent starting point for the synthesis of targeted enzyme inhibitors and receptor ligands. chemimpex.com

Table 2: Benzazepine and Related Scaffolds in Drug Discovery

| Scaffold | Target | Application/Activity | Reference |

|---|---|---|---|

| 5-Hydroxy-tetrahydro-[1H]-2-benzazepin-4-one | Muscarinic (M3) Receptors | Selective Antagonist | nih.gov |

| Tetrahydro-3-benzazepine | NMDA and σ1 Receptors | Antagonist, Antiallodynic Activity | nih.gov |

| Benzopyrimidodiazepinone | TNK2 (ACK1) Protein Kinase | Potent and Selective Inhibitor | nih.gov |

| 2-Benzazepine Derivatives | - | Wound Healing | nih.gov |

Role in Chemical Biology Tools and Probes

Beyond peptidomimetics, this compoundtetrahydro-2H- nih.govbenzazepin-3-one is a foundational component for creating sophisticated tools for chemical biology, enabling the study of complex biological processes in vitro and in living systems.

A powerful technique in cell biology is the site-specific labeling of proteins with fluorescent dyes to visualize their localization and dynamics in real-time. nih.gov This can be achieved by incorporating unnatural amino acids bearing a fluorescent reporter group (a fluorophore) into a protein of interest. digitellinc.com The this compoundtetrahydro-2H- nih.govbenzazepin-3-one scaffold can be chemically modified to serve this purpose.

The synthesis would involve coupling a fluorophore to the benzazepine core, likely through its amino or carboxyl functionalities, while ensuring the final molecule can be incorporated into proteins. This is typically done using genetic code expansion, where an orthogonal aminoacyl-tRNA synthetase/tRNA pair is engineered to recognize the unnatural amino acid and insert it in response to a specific codon (e.g., the amber stop codon) during protein translation. acs.org This approach allows for the precise placement of a fluorescent probe within a protein, minimizing structural perturbation and enabling advanced imaging applications, including super-resolution microscopy. nih.gov The development of such probes is an active area of research, with novel fluorescent amino acids being continuously designed for live-cell imaging. digitellinc.com

Bioconjugation involves the linking of two biomolecules, or a biomolecule and a synthetic molecule. Boc-protected amino acids are fundamental building blocks in solid-phase peptide synthesis (SPPS), a cornerstone of bioconjugation. chemimpex.com The Boc group protects the alpha-amino group, allowing for the stepwise assembly of a peptide chain. The amino and carboxyl groups on the this compoundtetrahydro-2H- nih.govbenzazepin-3-one scaffold make it fully compatible with standard SPPS protocols for creating modified peptides. nih.gov

Furthermore, the rigid, well-defined structure of benzazepine derivatives makes them attractive components for constructing complex supramolecular assemblies. researchgate.net Supramolecular chemistry involves the design of larger structures from smaller molecular components held together by non-covalent interactions, such as hydrogen bonding or π-π stacking. iucr.org Self-assembling peptides incorporating constrained residues can form higher-order structures like nanofibers, hydrogels, and nanotubes. rsc.org For example, a supramolecular hydrogel was successfully formed based on the drug carbamazepine, which contains a dibenzazepine (B1670418) core, highlighting the potential of this chemical class in forming self-assembling systems for applications like drug delivery. rsc.org

Strategic Derivatization for Expanded Research Utility

The strategic derivatization of this compound is a key area of research aimed at unlocking its full potential. By selectively modifying its structure, researchers can fine-tune its properties for specific applications, ranging from fundamental studies of molecular interactions to the development of novel functional molecules.

Controlled Introduction of Diverse Functional Groups for Structure-Function Studies

The controlled introduction of a variety of functional groups onto the this compoundtetrahydro-2H-1,4-benzodiazepin-2-one scaffold is a powerful strategy for conducting detailed structure-function studies. The primary sites for such modifications are the 4-amino group (after deprotection of the Boc group) and the 2-carboxymethyl group.

The free amine at the 4-position can be readily acylated, alkylated, or arylated to introduce a wide array of substituents. These modifications can alter the steric and electronic properties of this region of the molecule, which can be crucial for its interaction with biological targets or its performance in catalytic applications. For instance, acylation with different acid chlorides or anhydrides can introduce alkyl, aryl, or heterocyclic moieties.

The carboxymethyl group at the 2-position provides another handle for derivatization. The carboxylic acid can be converted to esters, amides, or other functional groups. This allows for the attachment of reporter groups, such as fluorophores or chromophores, or for the linkage of the molecule to solid supports for applications in high-throughput screening or solid-phase synthesis.

| Functional Group | Derivatization Strategy | Potential Application |

| 4-Amino Group (post-Boc deprotection) | Acylation, Alkylation, Arylation | Probing binding pockets of enzymes or receptors |

| 2-Carboxymethyl Group | Esterification, Amidation | Attachment of reporter groups, Solid-phase synthesis |

These derivatization strategies enable the systematic exploration of the chemical space around the core scaffold, providing valuable insights into how specific structural changes influence the compound's activity and properties.

Development of Chiral Catalysts and Ligands from the Compound Scaffold

The inherent chirality of this compoundtetrahydro-2H-1,4-benzodiazepin-2-one makes it an attractive starting material for the development of novel chiral catalysts and ligands for asymmetric synthesis. The benzodiazepine (B76468) scaffold can provide a rigid and well-defined chiral environment, which is essential for inducing high stereoselectivity in chemical reactions.

Derivatization of the 4-amino and 2-carboxymethyl groups can be used to introduce coordinating groups capable of binding to metal centers. For example, the amino group can be converted into a phosphine (B1218219) or a pyridine (B92270) moiety, while the carboxylic acid can be used to anchor the ligand to a metal complex. The combination of the chiral backbone and the strategically placed coordinating atoms can lead to the formation of highly effective chiral catalysts for a variety of asymmetric transformations, such as hydrogenations, hydroformylations, and carbon-carbon bond-forming reactions.

| Derivative Type | Modification | Potential Catalytic Application |

| Chiral Ligand | Introduction of phosphine or pyridine groups | Asymmetric hydrogenation, Asymmetric C-C coupling |

| Chiral Catalyst | Coordination to transition metals (e.g., Rh, Ru, Pd) | Enantioselective catalysis |